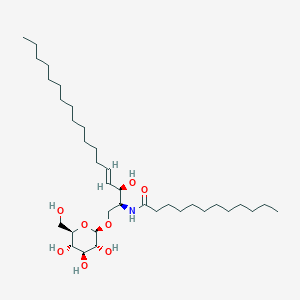
beta-D-glucosyl-N-(dodecanoyl)sphingosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-glucosyl-N-(dodecanoyl)sphingosine is a D-glucosyl-N-acylsphingosine in which the ceramide N-acyl group is dodecanoyl.
Glucosylceramide (D18:1/12:0), also known as beta-glccer (C12) or C12 beta-glccer, belongs to the class of organic compounds known as glycosyl-n-acylsphingosines. Glycosyl-N-acylsphingosines are compounds containing a sphingosine linked to a simple glucosyl moiety. Glucosylceramide (D18:1/12:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Glucosylceramide (D18:1/12:0) has been found throughout most human tissues, and has also been primarily detected in blood. Within the cell, glucosylceramide (D18:1/12:0) is primarily located in the membrane (predicted from logP) and endosome.
Wissenschaftliche Forschungsanwendungen
Gaucher Disease Detection and Monitoring :
- Legnini et al. (2011) developed a tandem mass spectrometry method using D-Glucosyl-β1-1'-N-dodecanoyl-D-erythro-sphingosine to measure acid-β-glucosidase activity for high-throughput screening, particularly relevant for Gaucher disease detection and monitoring (Legnini et al., 2011).
Antibody Development for Glycosphingolipids :
- Brade et al. (2000) characterized rabbit antisera against glucosylceramides, crucial for studies on the localization of these compounds in various tissues (Brade et al., 2000).
Effects on Human Natural Killer Cells :
- Maghazachi et al. (2004) reported that D-glucosyl-beta1-1' sphingosine, among other glycosphingolipids, can induce apoptosis in human natural killer cells, which has implications for diseases where glycosphingolipids accumulate (Maghazachi et al., 2004).
Enzyme Multilayer Films for Catalysis :
- Caruso et al. (2000) demonstrated the assembly of β-glucosidase layers on colloidal particles, creating enzyme multilayer films active in glucosidation processes (Caruso et al., 2000).
Tumorigenesis Modulation :
- Schmelz et al. (2001) explored the role of sphingolipids, including glucosylceramide, in modulating intracellular beta-catenin localization and intestinal tumorigenesis, highlighting potential dietary intervention implications (Schmelz et al., 2001).
Quantitative Sphingolipid Analysis :
- Bielawski et al. (2009) developed a comprehensive high-performance liquid chromatography-tandem mass spectrometry method for analyzing bioactive sphingolipids, including glucosyl/galactosyl-ceramides (Bielawski et al., 2009).
Eigenschaften
Molekularformel |
C36H69NO8 |
|---|---|
Molekulargewicht |
643.9 g/mol |
IUPAC-Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]dodecanamide |
InChI |
InChI=1S/C36H69NO8/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-30(39)29(28-44-36-35(43)34(42)33(41)31(27-38)45-36)37-32(40)26-24-22-20-17-12-10-8-6-4-2/h23,25,29-31,33-36,38-39,41-43H,3-22,24,26-28H2,1-2H3,(H,37,40)/b25-23+/t29-,30+,31+,33+,34-,35+,36+/m0/s1 |
InChI-Schlüssel |
IYCYEZLMOLRFAN-IUGLYQEMSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCC)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCC)O |
Physikalische Beschreibung |
Solid |
Löslichkeit |
Insoluble |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1259641.png)
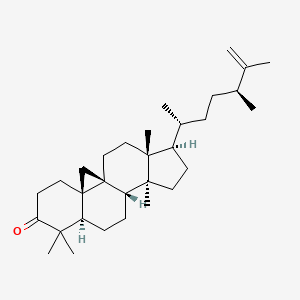
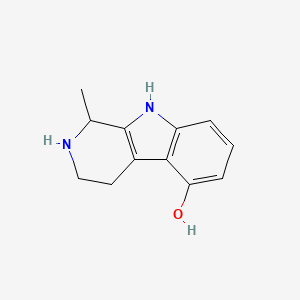
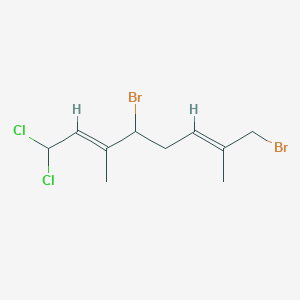
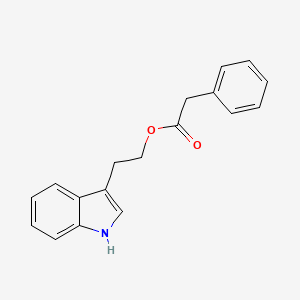
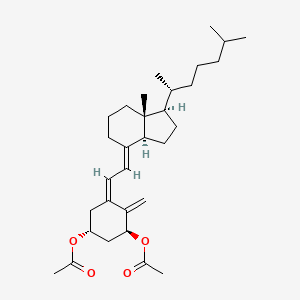
![N-[(6aR,10aR)-5,7-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2,2-dimethylpropanamide](/img/structure/B1259655.png)
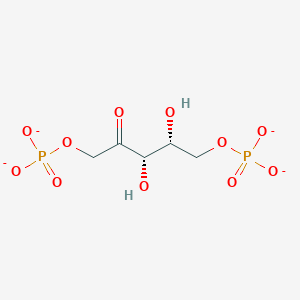
![[(4aS,4bR,8aS,9R,10aR)-2-[(1R,2R)-2-hydroxy-4-methyl-5-oxocyclohex-3-en-1-yl]-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-9-yl] acetate](/img/structure/B1259657.png)
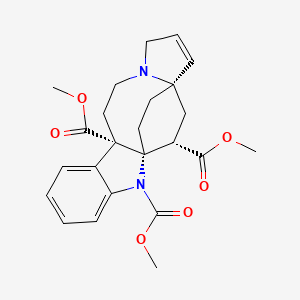
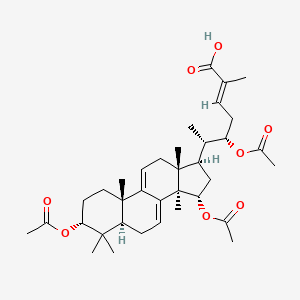
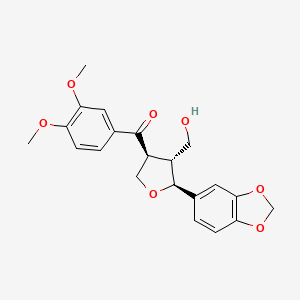
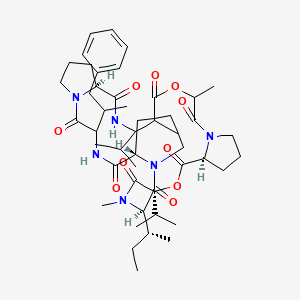
![[(E,3R,4R,5S,6R,9S,10S)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24E)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] (2R)-2,3-dimethoxypropanoate](/img/structure/B1259664.png)